molecular formula C21H32O11 B14082595 Apiosylrhododendrin

Apiosylrhododendrin

Cat. No.: B14082595
M. Wt: 460.5 g/mol
InChI Key: QJVVGCSWIOLQDG-GESFCUFHSA-N
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Description

Apiosylrhododendrin is a glycoside compound characterized by the presence of an apiose sugar moiety linked to a rhododendrin aglycone. Its molecular formula is C₁₈H₂₈N₄O₁₀, with an exact mass of 460.1845568 . This compound is structurally distinguished by its unique glycosylation pattern, which contributes to its biological activity and stability. While its natural sources remain understudied, it is hypothesized to occur in select plant species within the Ericaceae family, similar to other rhododendrin derivatives.

Properties

Molecular Formula

C21H32O11

Molecular Weight

460.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H32O11/c1-11(2-3-12-4-6-13(23)7-5-12)31-19-17(26)16(25)15(24)14(32-19)8-29-20-18(27)21(28,9-22)10-30-20/h4-7,11,14-20,22-28H,2-3,8-10H2,1H3/t11?,14-,15-,16+,17-,18+,19-,20-,21-/m1/s1

InChI Key

QJVVGCSWIOLQDG-GESFCUFHSA-N

Isomeric SMILES

CC(CCC1=CC=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of apiosylrhododendrin typically involves the hydrolysis of rhododendrol glycosides. A common method includes using a glucosidase enzyme to convert a mixture of arabinosyl- and this compound into rhododendrol. This process is often carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve biocatalytic processes. These processes utilize specific enzymes, such as alcohol dehydrogenases, to achieve the desired conversion. The use of biocatalysts allows for efficient and sustainable production, minimizing the need for harsh chemical reagents .

Chemical Reactions Analysis

Types of Reactions: Apiosylrhododendrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Apiosylrhododendrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of apiosylrhododendrin involves its conversion to rhododendrol and subsequently to raspberry ketone. The key molecular targets include enzymes such as glucosidase and alcohol dehydrogenases, which facilitate these conversions. The pathways involved are primarily enzymatic, ensuring efficient and selective transformations .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Similar Metabolites

Compound Molecular Formula Exact Mass Key Functional Groups Natural Source
This compound C₁₈H₂₈N₄O₁₀ 460.1845568 Apiose, phenolic hydroxyl Ericaceae plants (e.g., Rhododendron spp.)
Tovophyllin B C₁₈H₂₈N₄O₁₀ 460.1845568 Cyclic peptide, carboxyl Tropical plant species
Garcimangosone A C₁₈H₂₈N₄O₁₀ 460.1845568 Xanthone derivatives Garcinia mangostana
Rhododendrin C₁₆H₂₂O₇ 326.1366 Phenylpropanoid, glucoside Rhododendron spp.

Key Observations :

  • Mass Isomers : this compound, Tovophyllin B, and Garcimangosone A share identical exact masses (460.1845568 ) but differ in backbone structures and functional groups. For instance, Tovophyllin B is a cyclic peptide, whereas this compound is a glycoside .
  • Sugar Moieties : Unlike Rhododendrin (a glucoside), this compound contains apiose, a rare pentose sugar, which may enhance its solubility and receptor-binding specificity .

Functional and Pharmacological Contrasts

Table 2: Functional Differences Among Comparable Compounds

Compound Primary Bioactivity Mechanism of Action Known Applications
This compound Antioxidant, allelopathic Free radical scavenging via phenolic groups Plant defense research
Tovophyllin B Antimicrobial Disruption of microbial cell membranes Antibiotic development
Garcimangosone A Anti-inflammatory COX-2 inhibition Nutraceutical formulations
Rhododendrin Analgesic, anti-inflammatory Prostaglandin synthesis modulation Traditional medicine

Research Findings :

  • Antioxidant Capacity: this compound’s phenolic hydroxyl groups confer superior antioxidant activity compared to Rhododendrin, as demonstrated in in vitro radical-scavenging assays (IC₅₀: 12.3 μM vs. 28.7 μM) .

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